molecular formula C8H11Cl2NO2S B13520029 2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride

2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No.: B13520029
M. Wt: 256.15 g/mol
InChI Key: ITVNFOIMYKLPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO2S and a molecular weight of 256.14 g/mol It is characterized by the presence of a chlorothiophene ring, a methylamino group, and an acetic acid moiety

Preparation Methods

The synthesis of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with chloroacetic acid to form the final product, 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorothiophene ring is replaced by other nucleophiles such as amines or thiols.

    Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

Scientific Research Applications

2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride can be compared with other similar compounds, such as :

    2-{(5-Chlorothiophen-2-yl)methylcarbamoyl}acetic acid: This compound has a similar structure but with a different substituent on the amino group, leading to variations in its chemical and biological properties.

    2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid: This compound lacks the methyl group on the amino moiety, which may affect its reactivity and interactions with biological targets.

The uniqueness of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H11Cl2NO2S

Molecular Weight

256.15 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C8H10ClNO2S.ClH/c1-10(5-8(11)12)4-6-2-3-7(9)13-6;/h2-3H,4-5H2,1H3,(H,11,12);1H

InChI Key

ITVNFOIMYKLPOJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(S1)Cl)CC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.